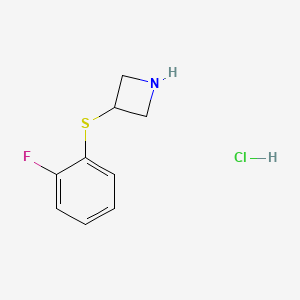

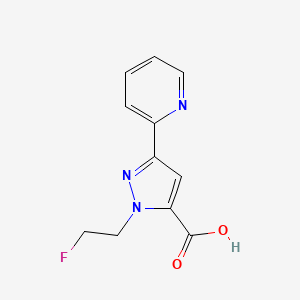

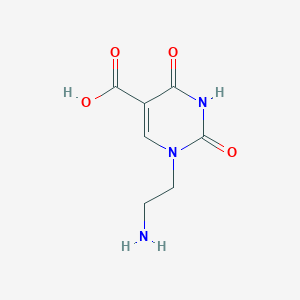

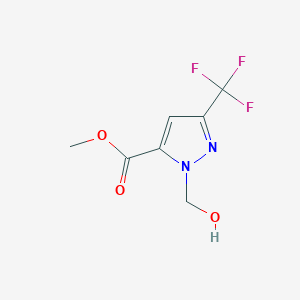

![molecular formula C11H10ClN5 B1480841 1-(2-chloroethyl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098030-55-6](/img/structure/B1480841.png)

1-(2-chloroethyl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole

Overview

Description

1-(2-Chloroethyl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole, also known as CEPI, is a novel small molecule that has been studied for its potential applications in the field of medicinal chemistry. CEPI has been identified as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory mediators. CEPI has also been investigated for its potential to modulate the activity of other enzymes involved in the synthesis of prostaglandins, including phospholipase A2 and 5-lipoxygenase.

Scientific Research Applications

Synthesis and Characterization

- A novel method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines was developed, which might be applicable to the synthesis of related 1H-imidazo[1,2-b]pyrazole derivatives. This method involves generating an intermediate, which is then cyclized to produce the final compounds with yields ranging from 31% to 76% (Collins Michael Raymond et al., 2010).

Medicinal Chemistry

- Research into benzimidazole-pyrazoline hybrids, which share structural features with 1H-imidazo[1,2-b]pyrazoles, has shown that these compounds exhibit significant α-glucosidase inhibition activity, suggesting potential applications in anti-diabetic therapy. The structure-activity relationship (SAR) was explored through molecular docking analysis, indicating the importance of the hybrid structure in biological activity (Farhat Ibraheem et al., 2020).

Material Science

- A study on the synthesis, structural characterization, and luminescence properties of multinuclear silver complexes of pyrazole-functionalized NHC ligands revealed the formation of tetranuclear and trinuclear silver clusters. These complexes exhibit interesting luminescence properties, which could be valuable for optical materials and sensors (Yongbo Zhou et al., 2008).

Antimicrobial and Antioxidant Activities

- Synthesis of novel 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles demonstrated potent anti-inflammatory and antioxidant activities. These compounds were evaluated against various enzymes and showed promising results compared to standard drugs, highlighting their potential in anti-inflammatory and antioxidant therapies (B. Shankar et al., 2017).

Chemical Sensor Development

- A new "turn on" fluorescent sensor for zinc ion based on a pyrazoline derivative was developed, showing high selectivity and sensitivity. This sensor could have applications in environmental monitoring and biochemical assays (Zhong-Liang Gong et al., 2011).

properties

IUPAC Name |

1-(2-chloroethyl)-6-pyrazin-2-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5/c12-1-4-16-5-6-17-11(16)7-9(15-17)10-8-13-2-3-14-10/h2-3,5-8H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEJMPIIXGMGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN3C=CN(C3=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.